molecular formula C18H13BrClN3O2 B14868627 2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-chlorophenyl)acetamide

2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-chlorophenyl)acetamide

Cat. No.: B14868627
M. Wt: 418.7 g/mol
InChI Key: XFGSTRRXQBDSRF-UHFFFAOYSA-N
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Description

2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-chlorophenyl)acetamide is a complex organic compound that features a pyridazine ring substituted with bromophenyl and chlorophenyl groups

Preparation Methods

The synthesis of 2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-chlorophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazine ring, followed by the introduction of the bromophenyl and chlorophenyl groups through substitution reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The bromophenyl and chlorophenyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-chlorophenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Researchers are exploring its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and chlorophenyl groups play a crucial role in binding to these targets, while the pyridazine ring may participate in additional interactions. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds include other pyridazine derivatives with different substituents. For example:

    2-(3-(3-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-bromophenyl)acetamide: This compound has the positions of the bromine and chlorine atoms swapped.

    2-(3-(3-methylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-chlorophenyl)acetamide: This compound has a methyl group instead of a bromine atom. The uniqueness of 2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-chlorophenyl)acetamide lies in its specific combination of substituents, which can result in distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C18H13BrClN3O2

Molecular Weight

418.7 g/mol

IUPAC Name

2-[3-(3-bromophenyl)-6-oxopyridazin-1-yl]-N-(2-chlorophenyl)acetamide

InChI

InChI=1S/C18H13BrClN3O2/c19-13-5-3-4-12(10-13)15-8-9-18(25)23(22-15)11-17(24)21-16-7-2-1-6-14(16)20/h1-10H,11H2,(H,21,24)

InChI Key

XFGSTRRXQBDSRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)Br)Cl

Origin of Product

United States

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